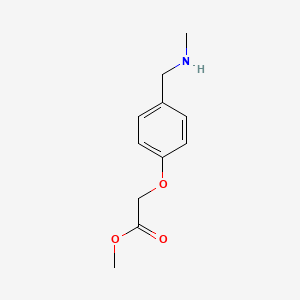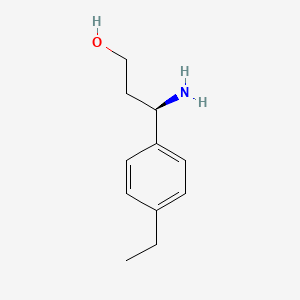
(3R)-3-amino-3-(4-ethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(4-ethylphenyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and an ethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-ethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-ethylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group of the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(4-ethylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be further reduced to form secondary or tertiary amines using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(4-ethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethyl-substituted phenyl ring can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-3-phenylpropan-1-ol: Lacks the ethyl substitution on the phenyl ring.
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of an ethyl group on the phenyl ring.
(3R)-3-amino-3-(4-isopropylphenyl)propan-1-ol: Contains an isopropyl group on the phenyl ring.
Uniqueness
The presence of the ethyl group on the phenyl ring of (3R)-3-amino-3-(4-ethylphenyl)propan-1-ol distinguishes it from other similar compounds. This substitution can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m1/s1 |
Clave InChI |
MGRRVHFTVLLDIU-LLVKDONJSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@@H](CCO)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


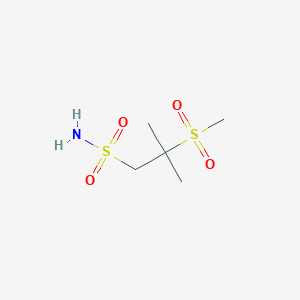

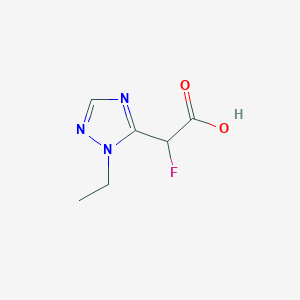



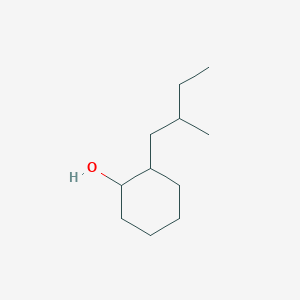
![1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)

amine](/img/structure/B13306740.png)
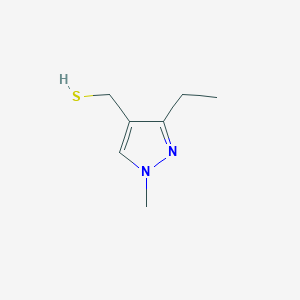
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
